Pyraziflumid
Overview
Description
Pyraziflumid is a novel fungicide developed by Nihon Nohyaku Co., Ltd. It belongs to the class of succinate dehydrogenase inhibitors and is known for its excellent fungicidal activities against a broad range of plant diseases. The compound was registered and launched in Japan in 2018 and has since been under development in other countries .
Mechanism of Action
Target of Action
Pyraziflumid is a novel Succinate Dehydrogenase Inhibitor (SDHI) fungicide . Succinate dehydrogenase (SDH) is the primary target of this compound . SDH, also known as mitochondrial complex II, is a key enzyme in the tricarboxylic acid cycle and the mitochondrial electron transport chain .
Mode of Action
This compound inhibits the activity of succinate dehydrogenase (SDH), thereby disrupting the energy production within the fungal cells . This disruption in energy production leads to the death of the fungal cells, thereby exhibiting its fungicidal activity .
Biochemical Pathways
The inhibition of SDH by this compound affects the tricarboxylic acid cycle and the mitochondrial electron transport chain . These are crucial biochemical pathways for energy production within the cell. By inhibiting SDH, this compound disrupts these pathways, leading to a lack of energy within the fungal cells, which ultimately leads to their death .
Pharmacokinetics
As a fungicide, it is typically applied externally to plants, where it is absorbed and distributed across the plant tissues to exert its effect .
Result of Action
This compound exhibits excellent fungicidal activities against a broad range of plant diseases . It shows excellent biological activity against ascomycete and basidiomycete fungi and exhibits good controlling activity against many diseases in the field .
Action Environment
It is known that this compound has good biological properties, such as preventive, residual, and curative activity, and rain-fastness . This suggests that it remains effective in various environmental conditions and is resistant to being washed away by rain.
Preparation Methods
Synthetic Routes and Reaction Conditions: Pyraziflumid can be synthesized through the reaction of 3-(trifluoromethyl)-2-pyrazine carboxylic acid ester with 3’,4’-biphenylamine. The reaction involves condensation and subsequent purification steps to yield the desired product .
Industrial Production Methods: The industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the use of specific reagents and catalysts to facilitate the reaction and subsequent purification techniques to isolate the final product .
Chemical Reactions Analysis
Types of Reactions: Pyraziflumid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: this compound can undergo substitution reactions where specific atoms or groups are replaced by other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Various nucleophiles and electrophiles can be used under appropriate conditions to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Pyraziflumid has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying succinate dehydrogenase inhibitors and their interactions with various biological targets.
Biology: Employed in research to understand the mechanisms of fungal resistance and the development of new fungicides.
Medicine: Investigated for its potential use in developing antifungal therapies for human and animal health.
Comparison with Similar Compounds
Boscalid: Another succinate dehydrogenase inhibitor with similar fungicidal properties.
Fluopyram: Known for its broad-spectrum fungicidal activity and similar mode of action.
Penthiopyrad: A fungicide that also targets succinate dehydrogenase and is used in agricultural practices.
Uniqueness of Pyraziflumid: this compound stands out due to its unique chemical structure, which includes the 3-(trifluoromethyl)pyrazine-2-carboxamide group. This structure imparts excellent biological properties such as preventive, residual, and curative activity, as well as rain-fastness. Additionally, this compound has a favorable safety profile, making it suitable for integrated pest management programs .
Properties
IUPAC Name |
N-[2-(3,4-difluorophenyl)phenyl]-3-(trifluoromethyl)pyrazine-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H10F5N3O/c19-12-6-5-10(9-13(12)20)11-3-1-2-4-14(11)26-17(27)15-16(18(21,22)23)25-8-7-24-15/h1-9H,(H,26,27) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKEJMLAPZVXPOF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC(=C(C=C2)F)F)NC(=O)C3=NC=CN=C3C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H10F5N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
942515-63-1 | |
Record name | Pyraziflumid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=942515-63-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Pyraziflumid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0942515631 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | PYRAZIFLUMID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YE63QDM8XF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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